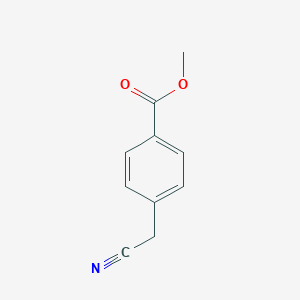

Methyl 4-(cyanomethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(cyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZGMNGGCZTNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357248 | |

| Record name | Methyl 4-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76469-88-0 | |

| Record name | Benzoic acid, 4-(cyanomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76469-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(cyanomethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Methyl 4-(cyanomethyl)benzoate

CAS Number: 76469-88-0

This document provides a comprehensive technical overview of Methyl 4-(cyanomethyl)benzoate, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its key properties are summarized below, providing essential data for handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][3] |

| Melting Point | 55-58 °C (lit.) | [3][4][5][6] |

| Boiling Point | 110 °C at 0.2 mmHg (lit.) | [3][4][5][6] |

| 150-155 °C at 0.5 Torr | [2] | |

| Density | 1.141 g/cm³ (Predicted) | [2][6] |

| Appearance | White to Gray to Brown powder to crystal | [6] |

| Solubility | Soluble in Methanol | [6] |

Table 2: Identifiers and Spectral Data

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(Cyanomethyl)benzoic Acid Methyl Ester, [p-(Methoxycarbonyl)phenyl]acetonitrile, Methyl p-(cyanomethyl)benzoate | [1][2][6][7] |

| CAS Number | 76469-88-0 | [1][2][3][4][5][6][7][8] |

| EC Number | 616-338-2 | [1][2] |

| InChI | InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3 | [1][3][5][6] |

| InChIKey | XRZGMNGGCZTNGE-UHFFFAOYSA-N | [1][3][5][6] |

| SMILES | COC(=O)C1=CC=C(C=C1)CC#N | [1][3][5][6] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the cyanation of a mesylated precursor derived from Methyl 4-(hydroxymethyl)benzoate.[4]

Materials:

-

Methyl 4-(hydroxymethyl)benzoate

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Acetonitrile

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Methyl 4-(hydroxymethyl)benzoate (1.00 g) in dichloromethane (20 mL).

-

To this solution, add triethylamine (0.9 mL).

-

Under an ice bath, slowly add a solution of methanesulfonyl chloride (0.70 g) in dichloromethane (5 mL) dropwise.

-

Stir the reaction mixture for 15 hours at room temperature.

-

Dilute the mixture with dichloromethane and wash sequentially with water.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Dissolve the resulting residue in acetonitrile (12 mL) for further use or purification.

Analytical Method: Purity Determination by RP-HPLC

A general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed for the routine quality control and purity analysis of this compound. This method is adapted from established procedures for similar aromatic esters.[9]

Instrumentation and Conditions:

-

HPLC System: A standard liquid chromatograph equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of methanol and water. A typical starting point is a 60:40 (v/v) mixture of methanol and water. The pH of the aqueous phase can be adjusted with a suitable acid (e.g., phosphoric acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

The following diagrams illustrate the synthesis pathway and a typical analytical workflow.

References

- 1. This compound | C10H9NO2 | CID 848548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-(シアノメチル)安息香酸メチル 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 76469-88-0 [chemicalbook.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. 76469-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound 96 76469-88-0 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-(cyanomethyl)benzoate, a key intermediate in the synthesis of various organic compounds. This document includes a summary of its core properties, detailed experimental protocols, and a visual representation of a relevant synthetic pathway.

Core Chemical Properties

This compound is an aromatic compound that serves as a versatile building block in organic synthesis.[1] Its bifunctional nature, containing both a methyl ester and a cyanomethyl group, allows for a variety of chemical transformations.

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-(Cyanomethyl)benzoic Acid Methyl Ester, [p-(Methoxycarbonyl)phenyl]acetonitrile, Methyl p-(cyanomethyl)benzoate | [1][3][4] |

| CAS Number | 76469-88-0 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 175.18 g/mol | [1][2][5] |

| Appearance | White to Gray to Brown powder to crystal | [6][7] |

| Melting Point | 55-58 °C (lit.) | [5][6] |

| Boiling Point | 110 °C at 0.2 mmHg (lit.) | [5][6] |

| Density | 1.141 g/cm³ (Predicted) | [4][6] |

| Solubility | Soluble in Methanol | [6][7] |

| InChI Key | XRZGMNGGCZTNGE-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=CC=C(C=C1)CC#N | [2] |

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound.

A common method for the synthesis of this compound involves the reaction of Methyl 4-(hydroxymethyl)benzoate with methanesulfonyl chloride, followed by cyanation.[8]

Materials:

-

Methyl 4-(hydroxymethyl)benzoate (1.00 g)[8]

-

Dichloromethane (25 mL)[8]

-

Triethylamine (0.9 mL)[8]

-

Methanesulfonyl chloride (0.70 g)[8]

-

Acetonitrile (12 mL)[8]

-

Anhydrous sodium sulfate[8]

-

Ice bath

Procedure:

-

Dissolve Methyl 4-(hydroxymethyl)benzoate (1.00 g) in dichloromethane (20 mL) in a suitable reaction flask.[8]

-

Add triethylamine (0.9 mL) to the solution.[8]

-

Cool the mixture in an ice bath.[8]

-

Slowly add a solution of methanesulfonyl chloride (0.70 g) in dichloromethane (5 mL) dropwise to the cooled reaction mixture.[8]

-

Stir the reaction mixture at room temperature for 15 hours.[8]

-

After the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with water.[8]

-

Dry the organic layer over anhydrous sodium sulfate.[8]

-

Remove the solvent by distillation under reduced pressure.[8]

-

Dissolve the resulting residue in acetonitrile (12 mL) for further use or purification.[8]

Standard spectroscopic techniques are used to confirm the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key analytical tool for structure elucidation. While a specific spectrum for this compound is not provided in the search results, a typical spectrum would show signals corresponding to the aromatic protons, the methylene protons of the cyanomethyl group, and the methyl protons of the ester group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups. The spectrum would be expected to show a strong absorption band for the nitrile (C≡N) stretch and the carbonyl (C=O) stretch of the ester.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester group can be saponified or transesterified.

One notable application is its potential use as a precursor in the synthesis of Methyl 4-(aminomethyl)benzoate. This is achieved through the catalytic hydrogenation of the nitrile group in Methyl 4-cyanobenzoate, a closely related compound.[9] Methyl 4-(aminomethyl)benzoate is a key building block for various pharmaceuticals.

Visualizing Synthetic Pathways

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound.

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C10H9NO2 | CID 848548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. echemi.com [echemi.com]

- 5. 对氰基甲基苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound manufacturers and suppliers in india [chemicalbook.com]

- 7. This compound CAS#: 76469-88-0 [m.chemicalbook.com]

- 8. This compound | 76469-88-0 [chemicalbook.com]

- 9. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

Methyl 4-(cyanomethyl)benzoate: A Technical Guide for Drug Development Professionals

Introduction: Methyl 4-(cyanomethyl)benzoate is a key organic intermediate with significant applications in the pharmaceutical industry. Its bifunctional nature, featuring both a methyl ester and a cyanomethyl group, makes it a versatile building block for the synthesis of more complex molecules, most notably as a precursor in the production of the widely used second-generation antihistamine, Fexofenadine. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and its role in pharmaceutical manufacturing workflows.

Core Properties and Data

A summary of the key quantitative and qualitative data for this compound is presented below. This information is crucial for reaction planning, safety assessment, and analytical method development.

| Property | Value | Reference |

| Molecular Weight | 175.18 g/mol | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| CAS Number | 76469-88-0 | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 55-58 °C | [2] |

| Boiling Point | 110 °C @ 0.2 mmHg | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(Cyanomethyl)benzoic Acid Methyl Ester, 4-(carbomethoxy)phenylacetonitrile | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided to assist researchers in its practical application.

Synthesis Protocol: Two-Step Synthesis from Methyl p-toluate

This protocol outlines a common laboratory-scale synthesis involving a free-radical bromination followed by a nucleophilic cyanide substitution.

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl p-toluate (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide or AIBN (0.03 equivalents).[3]

-

Solvent Addition: Add a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.[3]

-

Reaction Execution: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The reaction is typically complete within 4-7 hours.[3]

-

Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. This can be purified further by recrystallization from a suitable solvent (e.g., hexanes) to give methyl 4-(bromomethyl)benzoate as a white solid.[3][4]

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Nucleophilic Substitution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equivalents) to the solution.

-

Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC. Heating to 40-50°C may be required to drive the reaction to completion.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% formic acid for better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Expected Retention Time: Dependent on the exact conditions, but will be in the typical range for a moderately polar small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR (Predicted):

-

δ 8.05 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the ester group.

-

δ 7.40 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the cyanomethyl group.

-

δ 3.93 ppm (s, 3H): Methyl ester protons (-COOCH₃).

-

δ 3.80 ppm (s, 2H): Methylene protons of the cyanomethyl group (-CH₂CN).

-

-

¹³C NMR (Predicted):

-

δ 166.5 ppm: Carbonyl carbon of the ester (C=O).

-

δ 135.0 ppm: Quaternary aromatic carbon attached to the cyanomethyl group.

-

δ 130.2 ppm: Aromatic CH carbons ortho to the ester group.

-

δ 129.5 ppm: Quaternary aromatic carbon attached to the ester group.

-

δ 128.8 ppm: Aromatic CH carbons ortho to the cyanomethyl group.

-

δ 117.5 ppm: Nitrile carbon (-C≡N).

-

δ 52.4 ppm: Methyl ester carbon (-OCH₃).

-

δ 23.5 ppm: Methylene carbon of the cyanomethyl group (-CH₂CN).

-

Mass Spectrometry (MS)

-

Ionization Mode: Electron Ionization (EI).

-

Expected Fragmentation Pattern:

-

m/z = 175: Molecular ion (M⁺).[1]

-

m/z = 144: Loss of a methoxy radical (•OCH₃).

-

m/z = 116: Loss of the carbomethoxy group (•COOCH₃). This fragment, the cyanobenzyl cation, is expected to be a major peak.

-

m/z = 115: Loss of a hydrogen atom from the cyanobenzyl cation, potentially forming a stable tropylium-like ion.

-

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes involving this compound.

References

Methyl 4-(cyanomethyl)benzoate: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of Methyl 4-(cyanomethyl)benzoate, a versatile intermediate compound with applications in organic synthesis and potential relevance to drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Structure and Identification

This compound is an aromatic compound containing both a methyl ester and a cyanomethyl group attached to a benzene ring at the para position.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 76469-88-0 | |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.18 g/mol | |

| InChI | InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3 | |

| SMILES | COC(=O)C1=CC=C(C=C1)CC#N |

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 55-58 °C | |

| Boiling Point | 110 °C at 0.2 mmHg | |

| Assay | ≥96% |

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the nucleophilic substitution of a leaving group on a precursor molecule with a cyanide salt. A plausible and frequently utilized precursor is Methyl 4-(bromomethyl)benzoate.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on standard procedures):

A detailed experimental protocol for the synthesis of this compound from Methyl 4-(bromomethyl)benzoate is provided below. This protocol is based on established chemical principles for similar transformations.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-(bromomethyl)benzoate (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Addition of Cyanide: Add sodium cyanide (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid by-product (sodium bromide) and wash it with a small amount of the solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

A singlet for the methyl ester protons (~3.9 ppm).

-

A singlet for the benzylic protons of the cyanomethyl group (~3.8 ppm).

-

Two doublets for the aromatic protons, characteristic of a 1,4-disubstituted benzene ring (in the range of 7.4-8.1 ppm).

¹³C NMR (Predicted):

-

A signal for the methyl ester carbon (~52 ppm).

-

A signal for the benzylic carbon (~22 ppm).

-

A signal for the nitrile carbon (~118 ppm).

-

Signals for the aromatic carbons, including the ester- and cyanomethyl-substituted carbons, and the unsubstituted aromatic carbons.

-

A signal for the carbonyl carbon of the ester group (~166 ppm).

IR Spectroscopy (Predicted):

-

A strong absorption band for the C≡N stretch of the nitrile group (~2250 cm⁻¹).

-

A strong absorption band for the C=O stretch of the ester group (~1720 cm⁻¹).

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C-O stretching bands for the ester group.

Mass Spectrometry (Predicted):

-

The molecular ion peak (M⁺) would be observed at m/z = 175.

Applications in Drug Development and Research

This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The cyanomethyl group can be readily converted to other functional groups, such as a carboxylic acid or an amine, providing a versatile handle for molecular elaboration.

For instance, the related compound, Methyl 4-cyanobenzoate, is a known precursor in the synthesis of Methyl 4-(aminomethyl)benzoate through catalytic hydrogenation. This amino derivative is an important intermediate in the development of various active pharmaceutical ingredients. The isomeric Methyl 3-(cyanomethyl)benzoate is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.

While direct biological activity or involvement in specific signaling pathways for this compound has not been extensively reported, its utility as a synthetic intermediate positions it as a compound of interest for medicinal chemists and drug development professionals.

Potential Synthetic Transformations:

An In-depth Technical Guide to Methyl 4-(cyanomethyl)benzoate

IUPAC Name: methyl 4-(cyanomethyl)benzoate[1]

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a solid organic compound. Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1] |

| CAS Number | 76469-88-0 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 55-58 °C | |

| Boiling Point | 110 °C at 0.2 mmHg | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | |

| InChI Key | XRZGMNGGCZTNGE-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CC=C(C=C1)CC#N | [1] |

Role in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of fexofenadine , a second-generation antihistamine used to treat allergy symptoms.[3] In the synthesis of fexofenadine, the cyanomethyl group of this compound serves as a precursor to a longer carbon chain which is essential for the final drug structure.[4][5][6][7]

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the nucleophilic substitution of methyl 4-(bromomethyl)benzoate with a cyanide salt. The following is a detailed experimental protocol adapted from a similar procedure for the synthesis of the meta-isomer.

Reaction:

Materials:

-

Methyl 4-(bromomethyl)benzoate

-

Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

1N Lithium chloride (LiCl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in DMF or DMSO.

-

Addition of Cyanide: To this solution, add potassium cyanide (1.2 to 1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 40-45°C and stir for 45 minutes. Continue stirring at room temperature for 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is incomplete, an additional portion of potassium cyanide can be added, and the mixture can be heated again.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 times).

-

Washing: Combine the organic layers and wash with 1N LiCl solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure this compound.

Safety Precautions:

-

Cyanide salts are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

-

Acidic conditions should be avoided during work-up to prevent the formation of highly toxic hydrogen cyanide gas.

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Methyl\n4-(bromomethyl)benzoate\nin DMF/DMSO"]; add_kcn [label="Add Potassium\nCyanide (KCN)"]; react [label="Heat to 40-45°C,\nthen stir at RT\nfor 18h"]; workup [label="Quench with Water"]; extract [label="Extract with\nEthyl Acetate (3x)"]; wash [label="Wash with 1N LiCl\nand Brine"]; dry [label="Dry over MgSO4\nand Concentrate"]; purify [label="Purify by Flash\nChromatography"]; end [label="Pure Methyl\n4-(cyanomethyl)benzoate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> add_kcn; add_kcn -> react; react -> workup; workup -> extract; extract -> wash; wash -> dry; dry -> purify; purify -> end; }

Caption: Experimental workflow for the synthesis of this compound.Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities or the direct involvement of this compound in cellular signaling pathways. Its primary role in the scientific literature is as a chemical intermediate in the synthesis of more complex, biologically active molecules.

While some studies have explored the biological activities of methyl benzoate and its analogs, such as their potential as insect repellents or modulators of DNA methylation, these findings are not directly attributable to this compound itself.[8] Further research and screening would be necessary to elucidate any intrinsic pharmacological or biological effects of this compound. As such, there are no established signaling pathway diagrams associated with this compound at this time.

References

- 1. METHYL 4-(CYANOACETYL)BENZOATE | 69316-08-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN106380441B - Synthetic method of fexofenadine intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Process of synthesizing fexofenadine intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101182306B - The synthetic method of the intermediate of fexofenadine - Google Patents [patents.google.com]

- 8. This compound | C10H9NO2 | CID 848548 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-(cyanomethyl)benzoate

This technical guide provides a comprehensive overview of Methyl 4-(cyanomethyl)benzoate, a key intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Synonyms

This compound is a para-substituted aromatic compound containing both a methyl ester and a cyanomethyl group.

IUPAC Name: this compound[1]

A variety of synonyms are used to refer to this compound in literature and commercial listings. These are crucial for comprehensive database searches and procurement.

| Synonym | Reference |

| Benzoic acid, 4-(cyanomethyl)-, methyl ester | [1] |

| 4-(Cyanomethyl)benzoic Acid Methyl Ester | [1] |

| Methyl p-(cyanomethyl)benzoate | |

| [p-(Methoxycarbonyl)phenyl]acetonitrile | |

| 4-(Carbomethoxy)phenylacetonitrile | [1] |

| α-Cyano-p-toluic Acid Methyl Ester | |

| Methyl α-Cyano-p-toluate |

Physicochemical Properties

This section summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Melting Point | 55-58 °C | [2] |

| Boiling Point | 110 °C at 0.2 mmHg | [2] |

| Solubility | Soluble in Methanol | |

| Appearance | White to off-white crystalline solid |

Spectral Data

Obtaining pure spectral data for this compound from public databases is challenging, as it is often confused with its close structural analog, Methyl 4-cyanobenzoate. The data presented below is for Methyl 4-cyanobenzoate (CAS: 1129-35-7) and should be used as a reference with caution. Experimental verification for this compound is highly recommended.

3.1. ¹H NMR Spectroscopy (¹H Nuclear Magnetic Resonance)

-

¹H NMR (CDCl₃): The spectrum of Methyl 4-cyanobenzoate shows characteristic peaks for the aromatic protons and the methyl ester protons. For this compound, additional peaks for the methylene (-CH₂-) group would be expected.

3.2. ¹³C NMR Spectroscopy (¹³C Nuclear Magnetic Resonance)

-

¹³C NMR (CDCl₃): The carbon spectrum of Methyl 4-cyanobenzoate reveals signals for the aromatic carbons, the ester carbonyl carbon, the methyl carbon, and the nitrile carbon. For this compound, an additional signal for the methylene carbon would be present.

3.3. IR Spectroscopy (Infrared Spectroscopy)

-

IR (KBr): The IR spectrum of Methyl 4-cyanobenzoate typically shows strong absorptions for the C≡N (nitrile) and C=O (ester) stretching vibrations.[3] Similar characteristic peaks would be expected for this compound.

3.4. Mass Spectrometry (MS)

-

MS (EI): The mass spectrum of Methyl 4-cyanobenzoate would show a molecular ion peak corresponding to its molecular weight.[3] For this compound, the molecular ion peak would be at m/z 175. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and the cyanomethyl group (-CH₂CN).

Experimental Protocols

This compound is primarily used as a synthetic intermediate. Below are representative experimental protocols for its synthesis.

4.1. Synthesis of this compound from Methyl 4-(bromomethyl)benzoate

This is a common and efficient method for the preparation of this compound.

Reaction Scheme:

Materials:

-

Methyl 4-(bromomethyl)benzoate

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-(bromomethyl)benzoate in DMF.

-

Add sodium cyanide to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of several pharmaceutical compounds. Its bifunctional nature allows for diverse chemical modifications.

5.1. Intermediate in Fexofenadine Synthesis

5.2. Precursor for Ketoprofen Analogs

Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID). The synthesis of some ketoprofen analogs and related compounds can utilize intermediates derived from cyanomethyl-substituted benzoic acids. For instance, the meta-isomer, 3-(cyanomethyl)benzoic acid, is a known precursor in some synthetic routes to ketoprofen.

Visualizations

6.1. Synthetic Workflow for this compound

The following diagram illustrates a typical synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

References

In-Depth Technical Guide to the Safety Data of Methyl 4-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Methyl 4-(cyanomethyl)benzoate (CAS No: 76469-88-0), a key intermediate in pharmaceutical synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Melting Point | 55-58 °C | [1] |

| Boiling Point | 110 °C at 0.2 mmHg | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 76469-88-0 | [1] |

Toxicological Information

GHS Hazard Classification

The GHS classifications indicate that this compound is harmful if swallowed, in contact with skin, or if inhaled. It is also classified as a skin and eye irritant and is harmful to aquatic life with long-lasting effects. A summary of the GHS hazard statements is provided in Table 2.

| Hazard Class | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [2] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [2] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [2] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | [2] |

| Hazardous to the Aquatic Environment, Long-term Hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | [1] |

Handling, Storage, and First Aid

Proper handling and storage procedures are crucial to minimize exposure and ensure safety in a laboratory or manufacturing setting.

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocols

While specific experimental reports on the toxicity of this compound are not publicly available, the hazard classifications are determined by standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are generalized protocols for the types of acute toxicity studies that would be conducted to determine the GHS classifications.

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is used to assess the acute oral toxicity of a substance.

-

Animals: Healthy, young adult rats (usually females) are used. They are acclimatized to the laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in individual cages. Food is withheld overnight before dosing.

-

Dosing: The test substance is administered in a single dose by gavage. The starting dose level is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test aims to identify a dose that causes evident toxicity but no mortality. The substance is then classified into a GHS category based on the results.

OECD Guideline 402: Acute Dermal Toxicity

This guideline outlines the procedure for assessing acute dermal toxicity.

-

Animals: Young adult rats, rabbits, or guinea pigs are used.

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.

-

Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.

-

Exposure: The exposure period is 24 hours.

-

Observation: Animals are observed for signs of toxicity and mortality for 14 days after the removal of the dressing.

-

Endpoint: The LD50 is determined, or the substance is classified into a GHS category based on the observed effects at different dose levels.

OECD Guideline 403: Acute Inhalation Toxicity

This test is designed to evaluate the toxicity of a substance upon inhalation.

-

Animals: Young adult rats are typically used.

-

Exposure: Animals are exposed to the test substance, either as a gas, vapor, or aerosol, in a whole-body or nose-only exposure chamber for a defined period (usually 4 hours).

-

Concentration: Several concentration levels are tested.

-

Observation: Animals are observed for signs of toxicity and mortality during and after exposure for a period of 14 days.

-

Endpoint: The LC50 is calculated, and the substance is classified according to the GHS criteria.

Role in Drug Development: Synthesis of Fexofenadine

This compound is a key building block in the synthesis of various pharmaceuticals. One notable application is in the preparation of Fexofenadine, a second-generation antihistamine used to treat allergy symptoms. The following diagram illustrates a simplified synthetic pathway where this compound can be utilized to form a key intermediate for Fexofenadine.

Caption: Simplified synthetic route from this compound to a Fexofenadine precursor.

Mechanism of Action of Fexofenadine: A Signaling Pathway Perspective

Understanding the end-use of a chemical intermediate like this compound provides context for its importance. Fexofenadine, synthesized using this intermediate, primarily functions by blocking the histamine H1 receptor. The following diagram illustrates the signaling pathway affected by Fexofenadine.

Caption: Fexofenadine blocks the histamine H1 receptor, preventing the downstream signaling that leads to allergic symptoms.

References

A Comprehensive Technical Guide to the Solubility of Methyl 4-(cyanomethyl)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of methyl 4-(cyanomethyl)benzoate, a key intermediate in the synthesis of various organic molecules. Due to a lack of extensive published quantitative data, this document focuses on collating available qualitative solubility information and presenting a robust experimental protocol for determining precise solubility parameters.

Qualitative Solubility Profile

This compound is a crystalline solid with a melting point in the range of 55-58 °C.[1][2][3] Its solubility in organic solvents is a critical parameter for its use in synthesis, purification, and formulation. Based on available data, the following table summarizes the qualitative solubility of this compound.

| Solvent | Solubility | Notes |

| Methanol | Soluble | Frequently cited as a solvent in which the compound is soluble.[1][4][5][6][7] |

| Ethanol | Soluble | Used as a reaction solvent in a patent, indicating solubility. |

| Dichloromethane (DCM) | Soluble | Mentioned as a solvent in which the compound is soluble. The compound has also been purified using silica gel column chromatography with dichloromethane as the eluent.[1] |

| Chloroform | Soluble | Indicated as a solvent in which the compound is soluble. |

| Ethyl Acetate | Soluble | Mentioned as a solvent in which the compound is soluble. It is also used in a mixture with hexane for recrystallization.[1] |

| Hexane / Ethyl Acetate | Soluble (with heating) | A mixture of hexane and ethyl acetate is used for the recrystallization of the compound, implying solubility at elevated temperatures and lower solubility at room temperature.[1] |

Experimental Protocol: Determination of Quantitative Solubility via the Shake-Flask Method

To obtain precise, quantitative solubility data, the shake-flask method is a well-established and reliable technique. This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent.

1. Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

For HPLC: Develop a method with a suitable column and mobile phase to achieve good separation and peak shape for the analyte.

-

For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

From the calibration curve, determine the concentration of the diluted sample and, by accounting for the dilution factor, calculate the concentration of the original saturated solution.

-

3. Data Reporting:

The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

This comprehensive approach, combining known qualitative data with a detailed protocol for quantitative measurement, provides researchers with the necessary information to effectively utilize this compound in their work. The provided experimental workflow can be adapted for various organic solvents to build a comprehensive quantitative solubility profile for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 76469-88-0 | CAS DataBase [chemicalbook.com]

Spectroscopic Analysis of Methyl 4-(cyanomethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 4-(cyanomethyl)benzoate (C₁₀H₉NO₂), a compound of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The data presented here has been compiled from available literature and spectral databases.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.02 | Doublet | 2H | Aromatic protons ortho to the ester group |

| ~7.45 | Doublet | 2H | Aromatic protons meta to the ester group |

| ~3.92 | Singlet | 3H | Methyl ester protons (-OCH₃) |

| ~3.85 | Singlet | 2H | Methylene protons (-CH₂CN) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | Carbonyl carbon of the ester (C=O) |

| ~138.5 | Aromatic carbon attached to the -CH₂CN group |

| ~130.0 | Aromatic carbons ortho to the ester group |

| ~129.0 | Aromatic carbons meta to the ester group |

| ~132.0 | Quaternary aromatic carbon attached to the ester group |

| ~118.0 | Nitrile carbon (-C≡N) |

| ~52.5 | Methyl ester carbon (-OCH₃) |

| ~29.5 | Methylene carbon (-CH₂CN) |

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl and methylene) |

| ~2250 | Medium | Nitrile (C≡N) stretch |

| ~1720 | Strong | Carbonyl (C=O) stretch of the ester |

| ~1610, ~1500 | Medium-Weak | Aromatic C=C stretches |

| ~1280, ~1110 | Strong | C-O stretch of the ester |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular weight of this compound is 175.18 g/mol .[1]

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 175 | High | Molecular ion [M]⁺ |

| 144 | High | [M - OCH₃]⁺ |

| 116 | High | [M - COOCH₃]⁺ |

| 90 | Medium | [C₇H₆]⁺ (Tropylium ion) |

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum to single peaks for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

FTIR Analysis: The KBr pellet or salt plate is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of an organic compound like this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Purity Standards of Methyl 4-(cyanomethyl)benzoate

This technical guide provides a comprehensive overview of the purity standards for this compound (CAS No. 76469-88-0), a key intermediate in pharmaceutical synthesis. This document outlines typical quality specifications, potential impurities, and detailed analytical methodologies for purity assessment, tailored for professionals in research, development, and quality control.

Introduction

This compound is a bifunctional molecule containing both an ester and a nitrile group, making it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is critical as the impurity profile can directly impact the quality, safety, and efficacy of the final drug product. This guide details the analytical approaches necessary to establish a robust quality control monograph for this compound.

Synthesis and Potential Impurities

A plausible and common synthetic route to this compound involves the esterification of 4-(cyanomethyl)benzoic acid with methanol or the cyanation of methyl 4-(bromomethyl)benzoate. The latter is often favored for its efficiency.

Commercial Suppliers of Methyl 4-(cyanomethyl)benzoate: A Technical Guide

For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical first step in any experimental workflow. Methyl 4-(cyanomethyl)benzoate, a key building block in the synthesis of various pharmaceutical compounds, is available from a range of commercial suppliers. This guide provides a comprehensive overview of prominent suppliers, their product specifications, and a logical workflow for selecting the most suitable vendor for your research needs.

Supplier and Product Overview

The following table summarizes the offerings for this compound from various international suppliers. The data has been compiled from publicly available information on their respective websites. It is important to note that pricing and availability are subject to change and should be verified directly with the supplier.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich (Merck) | This compound | 655597 | 96% | 5 g, 25 g | 76469-88-0[1][2] |

| TCI America | This compound | M2341 | ≥95.0% (GC) | 5 g, 25 g | 76469-88-0[3][4][5] |

| Chemsigma International Co., Ltd. | This compound | N/A | 99.00% | N/A | 76469-88-0[6] |

| HANGZHOU LEAP CHEM CO., LTD. | This compound | N/A | 99.00% | N/A | 76469-88-0[6] |

| Capot Chemical Co.,Ltd. | This compound | N/A | 97% (Min, GC) | 100 g, 1 kg | 76469-88-0[7] |

| BASR Fine Chemicals Pvt. Ltd. | This compound | N/A | 98% | 1 kg | 76469-88-0[3] |

| CLEARSYNTH LABS LTD. | This compound | CS-T-33472 | N/A | N/A | 76469-88-0[3] |

| GLR Innovations | This compound 98% | GLR19.138652 | 98% | N/A | 76469-88-0[3] |

| Alkali Scientific | This compound | 655597-25G | N/A | 25 g | 76469-88-0[8] |

| Cenmed Enterprises | This compound, 96% | C005B-497724 | 96% | 1 EA | 76469-88-0[1] |

| Fisher Scientific | This compound 95.0+% | M234125G | 95.0+% | 25 g | 76469-88-0[5] |

Experimental Protocols

While specific experimental protocols for the use of this compound are highly dependent on the target molecule and reaction scheme, general methodologies for its handling and purification can be outlined.

General Handling and Storage

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Recrystallization for Purification (General Protocol)

For applications requiring higher purity than commercially supplied, recrystallization can be employed. The choice of solvent is critical and may require some empirical determination.

-

Solvent Selection: Test the solubility of a small amount of this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

-

Dissolution: In a flask, dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. The solubility will decrease, and crystals of the purified compound should form. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Supplier Selection Workflow

The process of selecting a chemical supplier involves more than just comparing prices. The following diagram illustrates a logical workflow to guide researchers in making an informed decision.

Caption: A workflow for selecting a commercial chemical supplier.

This structured approach ensures that all critical factors are considered, leading to the procurement of a reagent that meets the specific scientific and logistical requirements of the research project.

References

- 1. cenmed.com [cenmed.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. chemicalbook.com [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. echemi.com [echemi.com]

- 7. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 8. alkalisci.com [alkalisci.com]

An In-depth Technical Guide on the Biological Activity of Methyl 4-(cyanomethyl)benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of Methyl 4-(cyanomethyl)benzoate derivatives. While direct research on this specific class of compounds is emerging, this document extrapolates potential therapeutic applications based on the biological activities of structurally related molecules, such as phenylacetic acid derivatives and compounds containing the cyanomethyl moiety. The guide focuses on hypothesized anticancer and anti-inflammatory properties, detailing potential mechanisms of action, relevant signaling pathways, and detailed experimental protocols for evaluation.

Introduction to this compound Derivatives

This compound belongs to the family of phenylacetic acid esters. Phenylacetic acid and its derivatives are known to possess a range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties.[1][2] The core structure, a phenyl group attached to a carboxylic acid function via a methylene group, is a versatile scaffold in medicinal chemistry.[3][4] The addition of a cyanomethyl group introduces a chemical moiety that has been associated with various biological activities, including potential anticancer effects.[5][6] This guide explores the therapeutic potential of this compound derivatives, focusing on their possible roles as anticancer and anti-inflammatory agents.

Hypothesized Biological Activities

Anticancer Activity

The cyanomethyl group is a feature in several compounds investigated for their antiproliferative effects.[5][6] It is hypothesized that this compound derivatives could exhibit cytotoxicity against various cancer cell lines. The proposed mechanism could involve the inhibition of key cellular processes essential for cancer cell proliferation and survival. The evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery and development process.[7]

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives

| Compound Derivative | Cell Line | IC50 (µM) |

| Derivative A | MCF-7 (Breast Cancer) | 12.5 ± 1.3 |

| A549 (Lung Cancer) | 25.1 ± 2.8 | |

| HCT-116 (Colon Cancer) | 18.7 ± 2.1 | |

| Derivative B | MCF-7 (Breast Cancer) | 8.2 ± 0.9 |

| A549 (Lung Cancer) | 15.4 ± 1.7 | |

| HCT-116 (Colon Cancer) | 11.9 ± 1.4 | |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 ± 0.1 |

| A549 (Lung Cancer) | 1.2 ± 0.2 | |

| HCT-116 (Colon Cancer) | 1.0 ± 0.15 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Anti-inflammatory Activity

Structurally related phenylacetic acid derivatives have been shown to possess anti-inflammatory properties.[2][8] A plausible mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated at sites of inflammation. Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.

Table 2: Hypothetical In Vitro COX-2 Inhibition by this compound Derivatives

| Compound Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative C | 5.2 ± 0.6 | > 100 | > 19.2 |

| Derivative D | 2.8 ± 0.3 | 85.3 ± 9.1 | 30.5 |

| Celecoxib (Control) | 0.04 ± 0.005 | 5.1 ± 0.5 | 127.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Key Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating the expression of genes related to inflammation, cell survival, and proliferation.[9][10] Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers.[9][11][12] Compounds that can modulate the NF-κB signaling pathway are therefore of significant therapeutic interest. It is hypothesized that the anti-inflammatory and anticancer effects of this compound derivatives could be mediated, in part, through the inhibition of the NF-κB pathway.

Caption: The canonical NF-κB signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][13][14]

Protocol:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate media.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Replace the existing medium with the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Assay:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.[7]

-

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Prepare solutions of human recombinant COX-2 enzyme, a cofactor (e.g., Heme), and the substrate (arachidonic acid).[15]

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, Heme, and the COX-2 enzyme solution to each well.[15]

-

Add the test compounds (this compound derivatives) at various concentrations to the respective wells.

-

Include a vehicle control and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[15]

-

-

Reaction Initiation and Termination:

-

Detection and Analysis:

-

The product of the reaction (e.g., Prostaglandin E2) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

-

Calculate the percentage of COX-2 inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Caption: Workflow for the in vitro COX-2 inhibition assay.

Conclusion

This compound derivatives represent a promising, yet underexplored, class of compounds with potential therapeutic applications. Based on the known biological activities of structurally related phenylacetic acid and cyanomethyl-containing molecules, these derivatives warrant investigation for their potential anticancer and anti-inflammatory properties. The experimental protocols and hypothesized mechanisms of action outlined in this guide provide a framework for future research in this area. Further synthesis and biological evaluation of a library of these derivatives could lead to the identification of novel lead compounds for drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 13. benchchem.com [benchchem.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-(cyanomethyl)benzoate: A Core Pharmaceutical Intermediate for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-(cyanomethyl)benzoate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring both a methyl ester and a cyanomethyl group on a benzene ring, allows for a range of chemical transformations, making it a valuable starting material for the construction of more complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound as a key pharmaceutical intermediate.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 76469-88-0 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Melting Point | 55-60 °C |

| Boiling Point | 110 °C at 0.2 mmHg |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from p-toluic acid. The first step involves the esterification of p-toluic acid to methyl p-toluate, followed by a radical bromination to yield methyl 4-(bromomethyl)benzoate. The final step is a nucleophilic substitution reaction where the bromine atom is displaced by a cyanide group.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate from p-Toluic Acid

This procedure involves the esterification of p-toluic acid followed by bromination.

-

Materials:

-

p-Toluic acid

-

Methanol

-

Sulfuric acid (concentrated)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Chlorobenzene or Carbon tetrachloride

-

Hexane

-

Ethyl acetate

-

Deionized water

-

-

Procedure:

-

Esterification: In a round-bottomed flask, dissolve p-toluic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the methyl p-toluate with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl p-toluate.

-

Bromination: To a solution of methyl p-toluate in chlorobenzene or carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)[1][2]. Reflux the mixture for 1-2 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct. Filter off the solid and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, methyl 4-(bromomethyl)benzoate, can be purified by recrystallization from a solvent mixture like hexane/ethyl acetate[1].

-

Step 2: Synthesis of this compound from Methyl 4-(bromomethyl)benzoate

This procedure details the cyanation of the brominated intermediate.

-

Materials:

-

Methyl 4-(bromomethyl)benzoate

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

-

Procedure:

-

In a round-bottomed flask, dissolve methyl 4-(bromomethyl)benzoate in DMF or DMSO.

-

Add potassium cyanide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 40-50 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material[3][4].

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product as a white solid.

-

Application as a Pharmaceutical Intermediate

This compound is a valuable precursor for the synthesis of various pharmaceuticals, primarily due to the reactivity of its cyanomethyl and methyl ester groups. The cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings. The methyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups.

Synthesis of Cetirizine

A prominent application of this compound is in the synthesis of the second-generation antihistamine, Cetirizine . The synthesis involves the hydrolysis of the nitrile and ester groups of a derivative of this compound to form a phenylacetic acid derivative, which is a key building block for the final drug molecule.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway of Cetirizine from this compound.